7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other imidazo[1,2-a]pyridine analogues, which have been shown to have anti-tb activity .
Biochemical Pathways
Based on the known activity of similar compounds, it may be involved in the disruption of essential biochemical pathways in tb bacteria .
Result of Action
Given the reported anti-tb activity of similar compounds, it may result in the inhibition of tb bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxoimidazo[1,2-a]pyrimidine derivatives.
Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with different substituents.
Imidazo[1,2-a]pyrimidine: A broader class to which 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid belongs.
Uniqueness: this compound is unique due to its specific cyano and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKZSDNFDKRHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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